
Benzyl 3-hydroxypyrrolidine-1-carboxylate
Overview
Description
Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5) is a heterocyclic organic compound with the molecular formula C₁₂H₁₅NO₃ and a molar mass of 221.25 g/mol. It belongs to the pyrrolidine carboxylate family, characterized by a five-membered pyrrolidine ring substituted with a hydroxyl (-OH) group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound exists in enantiomeric forms, such as (R)- and (S)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 100858-33-1 and 100858-32-0, respectively), which are critical for stereoselective synthesis in medicinal chemistry .
The hydroxyl group at the 3-position enables diverse chemical modifications, making it a versatile intermediate in pharmaceutical synthesis. For example, it has been utilized in the preparation of macrocyclic heterocycles via nucleophilic substitution reactions . Its applications span drug discovery, chiral catalyst development, and peptidomimetic research.
Preparation Methods
Classical Synthetic Approaches
Esterification of 3-Hydroxypyrrolidine
The most straightforward method involves direct esterification of 3-hydroxypyrrolidine with benzyl chloroformate. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or pyridine is used to neutralize HCl generated during the reaction.
Reaction Conditions
- Solvent: DCM, 0°C to room temperature
- Base: TEA (2.5 equiv)
- Reagents: Benzyl chloroformate (1.2 equiv)
- Yield: 65–75%
A key challenge is the competing oxidation of the hydroxyl group. To mitigate this, the hydroxyl group is often protected temporarily using tert-butyldimethylsilyl (TBS) groups before esterification.
Ring-Opening of Epoxides
Epoxide intermediates offer a route to introduce both the hydroxyl and ester groups stereoselectively. For example, epichlorohydrin can react with benzyl carbamate under basic conditions to form a pyrrolidine oxide, which is subsequently reduced.
Typical Protocol
- Epoxidation: React pyrrolidine with m-chloroperbenzoic acid (mCPBA) in DCM.
- Ring-Opening: Treat with benzyl alcohol and BF₃·OEt₂ as a Lewis acid.
- Reduction: Use NaBH₄ to reduce intermediate oxides.
This method is limited by the formation of diastereomers, requiring chromatographic separation.
Stereoselective Synthesis
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Noyori-type) enable enantioselective synthesis of BHC. A ketone precursor, 3-oxopyrrolidine-1-carboxylate, is hydrogenated under high pressure (50–100 bar H₂) in methanol.
Catalyst System
Enzymatic Resolution
Racemic BHC can be resolved using lipases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact.
Conditions
- Enzyme: CAL-B (10 wt%)
- Solvent: Phosphate buffer (pH 7.0)/isopropanol
- Conversion: 45% (theoretical maximum for kinetic resolution)
- ee of (R)-BHC: 99%
Industrial-Scale Production
Flow Microreactor Systems
Continuous-flow reactors enhance reproducibility and scalability. A patented protocol involves:
- Step 1: Mix 3-hydroxypyrrolidine and benzyl chloroformate in a T-shaped mixer at 0°C.
- Step 2: Pass through a 10 m coil reactor (residence time: 5 min).
- Step 3: In-line quenching with aqueous NaHCO₃.
- Purity: >99%
- Throughput: 1 kg/h
Green Chemistry Innovations
Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). These solvents improve reaction efficiency and reduce environmental impact.
Optimized Conditions
Data Summary of Key Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
Direct Esterification | 3-Hydroxypyrrolidine | Benzyl chloroformate, TEA, DCM | 70 | N/A |
Asymmetric Hydrogenation | 3-Oxopyrrolidine | RuCl₂[(R)-BINAP], H₂ (50 bar) | 85 | 95 |
Enzymatic Resolution | Racemic BHC | CAL-B, phosphate buffer | 45 | 99 |
Flow Synthesis | 3-Hydroxypyrrolidine | Flow reactor, in-line quenching | 90 | N/A |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be oxidized to benzyl 3-oxopyrrolidine-1-carboxylate using pyridinium chlorochromate.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride-iodine in tetrahydrofuran.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Benzyl 3-oxopyrrolidine-1-carboxylate.
Reduction: (S)-1-benzyl-3-hydroxypyrrolidine.
Substitution: Depending on the nucleophile used, various substituted pyrrolidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
Benzyl 3-hydroxypyrrolidine-1-carboxylate serves as a valuable building block in drug discovery. Its unique structure allows it to mimic natural biological molecules, making it suitable for developing new drugs targeting specific pathways. Research indicates that BHC can interact with enzymes and receptors due to its hydroxyl groups, potentially modulating their activities .
2. Synthesis of Complex Molecules:
The compound is utilized in the synthesis of various complex molecules, including heterocyclic compounds and chiral scaffolds. These scaffolds are essential in drug development as they can enhance the efficacy and selectivity of therapeutic agents. For instance, BHC has been employed in synthesizing enantiopure pyrrolidine derivatives, which are crucial for creating optically active pharmaceutical compounds .
3. Material Science:
Recent studies have explored the application of BHC in material science. Its unique properties may allow for the development of novel materials with specific functionalities, although this area remains under investigation.
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Starting Materials: Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
- Reaction Conditions: The reactions are usually conducted under controlled conditions to optimize yield and purity.
- Purification: Techniques such as column chromatography are employed to isolate the desired product from reaction mixtures .
Case Study 1: Drug Development
A study published in the Journal of the American Chemical Society highlighted the use of this compound in synthesizing potent inhibitors targeting specific enzymes related to bacterial infections. The compound's ability to form hydrogen bonds was instrumental in enhancing binding affinity.
Case Study 2: Chiral Synthesis
Research demonstrated efficient synthetic routes for producing optically pure forms of this compound from naturally occurring alkaloids. This process not only simplifies the synthesis but also improves scalability for industrial applications .
Mechanism of Action
The mechanism of action of benzyl 3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzyl ester moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate
- Structure : The hydroxyl group is replaced with a tosyloxy (-OTs) moiety.
- Molecular Formula: C₁₉H₂₁NO₅S | Molar Mass: 375.44 g/mol | CAS: 136725-51-4
- Key Features : The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. This derivative is pivotal in constructing complex molecules, such as macrocycles, via double SₙAr reactions .
- Comparison : Unlike the hydroxyl group in the parent compound, the tosyloxy group enhances electrophilicity, enabling regioselective functionalization .
Benzyl 3-methoxypyrrolidine-1-carboxylate
- Structure : Contains a methoxy (-OCH₃) substituent instead of -OH.
- Molecular Formula: C₁₃H₁₇NO₃ | Molar Mass: 235.28 g/mol | CAS: 130403-95-1
- Key Features : The methoxy group increases lipophilicity and stability against oxidation.
- Comparison : Reduced hydrogen-bonding capacity compared to the hydroxyl analog, impacting solubility and intermolecular interactions .
Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
- Structure : Features a 2-hydroxyethoxy (-OCH₂CH₂OH) side chain.
- Molecular Formula: C₁₄H₁₉NO₄ | Molar Mass: 265.30 g/mol | CAS: 1353982-74-7
- Key Features : The ethylene glycol-derived substituent enhances water solubility and biocompatibility.
- Comparison : Improved pharmacokinetic properties compared to the parent compound, making it suitable for prodrug design .
Substituent Variations on the Pyrrolidine Ring
Benzyl 3,3-difluoropyrrolidine-1-carboxylate
- Structure : Contains two fluorine atoms at the 3-position.
- Molecular Formula: C₁₂H₁₃F₂NO₂ | Molar Mass: 257.24 g/mol | CAS: 163457-22-5
- Key Features : Fluorination increases metabolic stability and electronegativity.
- Comparison : The difluoro substitution reduces basicity of the pyrrolidine nitrogen compared to the hydroxyl analog, altering reactivity in amide bond formation .
Benzyl 3-aminopyrrolidine-1-carboxylate
- Structure: Substituted with an amino (-NH₂) group at the 3-position.
- Molecular Formula : C₁₂H₁₆N₂O₂ | Molar Mass : 220.27 g/mol | CAS : 185057-50-5
- Key Features: The amino group enables conjugation with carboxylic acids or carbonyl compounds.
- Comparison : Higher nucleophilicity compared to the hydroxyl derivative, useful in peptide coupling reactions .
Enantiomeric and Piperidine-Based Analogs
Enantiomers of Benzyl 3-hydroxypyrrolidine-1-carboxylate
- (R)-Isomer : CAS 100858-33-1 | (S)-Isomer : CAS 100858-32-0
- Key Features : Both enantiomers exhibit identical physical properties but differ in chiral recognition and biological activity.
- Comparison : The (R)-isomer is often preferred in asymmetric synthesis due to its compatibility with enzymatic systems .
Benzyl 3-hydroxypiperidine-1-carboxylate
- Structure : Six-membered piperidine ring instead of pyrrolidine.
- Molecular Formula: C₁₃H₁₇NO₃ | Molar Mass: 235.28 g/mol | CAS: 95798-22-4
- Key Features : Increased ring size alters conformational flexibility and steric effects.
- Comparison : Lower similarity (0.92) to the pyrrolidine parent compound due to differences in ring strain and hydrogen-bonding geometry .
Structural and Functional Comparison Table
Biological Activity
Benzyl 3-hydroxypyrrolidine-1-carboxylate (BHPC) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a hydroxyl group and a benzyl ester, contributing to its stereochemical complexity. Its molecular formula is with a molar mass of approximately 221.25 g/mol. The presence of two stereocenters enhances its potential interactions with biological targets, making it a candidate for drug development.
Enzyme Interactions
Research indicates that BHPC can interact with various enzymes and receptors, primarily due to the hydrogen-bonding capability of its hydroxyl group. These interactions may modulate enzymatic activity and receptor binding, suggesting that BHPC could play a role in pharmacological applications.
- Mechanism of Action : The mechanism involves binding to specific molecular targets, where the hydroxyl group and benzyl ester moiety are crucial for binding affinity and specificity. This interaction could influence metabolic pathways relevant to various diseases .
Pharmacological Applications
BHPC has been studied for its potential in treating neurological disorders and other medical conditions. Its structural similarity to other pyrrolidine derivatives allows for further exploration in drug design targeting specific pathways.
- Case Study : A study demonstrated that BHPC derivatives exhibited significant activity against certain cancer cell lines, indicating potential as an anticancer agent. The compound's ability to inhibit specific enzymes involved in tumor growth was highlighted as a promising avenue for further research .
Synthesis of this compound
The synthesis of BHPC typically involves several methods:
-
Benzyl Chloroformate Method :
- React (3S)-pyrrolidin-3-ol with benzyl chloroformate in the presence of triethylamine at low temperatures.
- This method yields high purity and optical activity, essential for biological applications.
- Oxidation Method :
Applications in Medicinal Chemistry
BHPC's potential applications extend beyond basic research into practical pharmaceutical uses:
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various drugs, including calcium antagonists and antibiotics .
- CNS Activity : Compounds similar to BHPC have shown central nervous system (CNS) activity, making them candidates for treating neurological disorders.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and applications of related compounds within the pyrrolidine class:
Compound Name | Biological Activity | Potential Applications |
---|---|---|
This compound | Enzyme modulation, anticancer | Drug development for neurological disorders |
(S)-3-hydroxypyrrolidine | Calcium antagonist | Treatment of hypertension |
N-benzyl-3-hydroxypyrrolidine | Antibiotic precursor | Antibiotic development |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzyl 3-hydroxypyrrolidine-1-carboxylate, and how can reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution (SNAr) reactions. A representative method involves reacting (R)-3-hydroxypyrrolidine with benzyl chloroformate under basic conditions. For example, in a published protocol, sodium hydroxide (50% aqueous) and tetra--butylammonium hydrogensulfate (as a phase-transfer catalyst) were used in toluene at room temperature for 72 hours, yielding 76% product . Key variables affecting yield include:
- Catalyst choice : Phase-transfer catalysts improve interfacial reactivity.
- Temperature : Prolonged room-temperature reactions mitigate side reactions.
- Protecting group stability : The benzyloxycarbonyl (Cbz) group is stable under basic conditions but sensitive to hydrogenolysis.
Q. How can NMR spectroscopy and X-ray crystallography be used to confirm the structure and stereochemistry of this compound?
- NMR : H and C NMR are critical for confirming regiochemistry and stereochemistry. For example, H NMR in DMSO- at 100°C resolves signals for the pyrrolidine ring protons (δ 1.93–3.53 ppm) and benzyl group (δ 5.10 ppm for -CH-O-) .
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to determine bond lengths, angles, and ring puckering. The hydroxyl group’s position can be validated via hydrogen-bonding patterns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in structurally similar compounds) .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- First aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Q. What chromatographic methods are effective for purifying this compound?
- Flash silica chromatography : Elute with gradients of ethyl acetate (0–50%) in heptane to separate polar byproducts .
- HPLC : Use C18 columns with acetonitrile/water mobile phases for high-purity isolation, especially for enantiomeric resolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in SNAr reactions?
Q. How can ring-puckering parameters be quantified for the pyrrolidine moiety in this compound?
Cremer and Pople’s puckering coordinates (, , ) are used to describe non-planar rings. For five-membered rings like pyrrolidine:
- Amplitude () : Measures deviation from planarity (typically 0.2–0.5 Å).
- Phase angles (, ) : Define pseudorotation pathways. Computational tools (e.g., Gaussian) or crystallographic data (via SHELX) can calculate these parameters .
Q. How should researchers resolve contradictions between NMR and X-ray data regarding stereochemical assignments?
- Cross-validation : Compare experimental NMR coupling constants () with density functional theory (DFT)-predicted values.
- Overhauser effect (NOE) : Use 2D NOESY to confirm spatial proximity of protons.
- X-ray refinement : Validate hydrogen positions using SHELXL’s electron density maps .
Q. What role does this compound play in synthesizing macrocyclic heterocycles?
this compound serves as a chiral building block for macrocycles. For instance, it was used in a double SNAr reaction to construct a 20-membered macrocycle, with the hydroxyl group enabling ether linkage formation. The stereochemistry at C3 influences macrocycle conformation and binding properties .
Q. What methods are suitable for resolving enantiomers of this compound?
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) can selectively acylate one enantiomer .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
Properties
IUPAC Name |
benzyl 3-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJFGOKYTZKMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913871 | |
Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97545-52-3 | |
Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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